molecular formula C18H21NO5S B2752794 (E)-2-(3,4-dimethoxyphenyl)-N-[(3-methoxyphenyl)methyl]ethene-1-sulfonamide CAS No. 478080-65-8

(E)-2-(3,4-dimethoxyphenyl)-N-[(3-methoxyphenyl)methyl]ethene-1-sulfonamide

Cat. No.: B2752794
CAS No.: 478080-65-8
M. Wt: 363.43
InChI Key: NXCBDMQTKVUBQM-MDZDMXLPSA-N
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Description

(E)-2-(3,4-dimethoxyphenyl)-N-[(3-methoxyphenyl)methyl]ethene-1-sulfonamide is an organic compound characterized by the presence of a sulfonamide group attached to an ethene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-2-(3,4-dimethoxyphenyl)-N-[(3-methoxyphenyl)methyl]ethene-1-sulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dimethoxybenzaldehyde and 3-methoxybenzylamine.

    Formation of the Ethene Backbone: The aldehyde group of 3,4-dimethoxybenzaldehyde is reacted with a suitable sulfonamide precursor under basic conditions to form the ethene backbone.

    Coupling Reaction: The intermediate is then coupled with 3-methoxybenzylamine under acidic or neutral conditions to form the final product.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.

    Purification: Techniques like recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions: (E)-2-(3,4-dimethoxyphenyl)-N-[(3-methoxyphenyl)methyl]ethene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents or nucleophiles like amines or thiols.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

(E)-2-(3,4-dimethoxyphenyl)-N-[(3-methoxyphenyl)methyl]ethene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (E)-2-(3,4-dimethoxyphenyl)-N-[(3-methoxyphenyl)methyl]ethene-1-sulfonamide involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors, inhibiting their activity.

    Pathways: It can modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

    (E)-2-(3,4-dimethoxyphenyl)-N-[(3-methoxyphenyl)methyl]ethene-1-sulfonamide: Unique due to its specific substitution pattern and sulfonamide group.

    Other Sulfonamides: Compounds like sulfanilamide and sulfamethoxazole, which have different substitution patterns and biological activities.

Uniqueness:

    Substitution Pattern: The presence of both 3,4-dimethoxyphenyl and 3-methoxybenzyl groups.

    Biological Activity: Potential for unique interactions with biological targets due to its specific structure.

Properties

IUPAC Name

(E)-2-(3,4-dimethoxyphenyl)-N-[(3-methoxyphenyl)methyl]ethenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO5S/c1-22-16-6-4-5-15(11-16)13-19-25(20,21)10-9-14-7-8-17(23-2)18(12-14)24-3/h4-12,19H,13H2,1-3H3/b10-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXCBDMQTKVUBQM-MDZDMXLPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CS(=O)(=O)NCC2=CC(=CC=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/S(=O)(=O)NCC2=CC(=CC=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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